molecular formula C19H19N3O3S B11609087 2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide

2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide

Cat. No.: B11609087
M. Wt: 369.4 g/mol
InChI Key: IFUPPCSKMCCMAT-UHFFFAOYSA-N
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Description

2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of 2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide typically involves multiple steps. One common method starts with the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride to form the oxadiazole ring . This intermediate is then subjected to S-alkylation with 2-chloro-N-(1-phenylethyl)acetamide under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide has been investigated for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death. The compound may also interfere with cell membrane integrity, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar compounds to 2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide include other oxadiazole derivatives such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and chemical properties

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C19H19N3O3S/c1-14(15-8-4-2-5-9-15)20-17(23)13-26-19-22-21-18(25-19)12-24-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,23)

InChI Key

IFUPPCSKMCCMAT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NN=C(O2)COC3=CC=CC=C3

Origin of Product

United States

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